molecular formula C18H21NO2S B10979062 2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10979062
M. Wt: 315.4 g/mol
InChI Key: PJAXBBOLYNZZSW-UHFFFAOYSA-N
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Description

2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonyl group attached to a propylphenyl moiety, which is further connected to a tetrahydroisoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method includes the sulfonylation of 4-propylphenylamine followed by cyclization to form the tetrahydroisoquinoline ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced sulfides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline ring system may also interact with receptors in the body, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Propylphenyl)sulfonyl]-1-piperazinylquinolinium
  • 2-[(4-Propylphenyl)sulfonyl]-1-piperazinylpropanamide

Uniqueness

2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the combination of a sulfonyl group with a tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-propylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO2S/c1-2-5-15-8-10-18(11-9-15)22(20,21)19-13-12-16-6-3-4-7-17(16)14-19/h3-4,6-11H,2,5,12-14H2,1H3

InChI Key

PJAXBBOLYNZZSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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